4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with 3-chlorobenzonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This distinct structure may confer specific properties and advantages in various applications compared to similar compounds.
Properties
Molecular Formula |
C14H9BrClNOS |
---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-3-chlorobenzonitrile |
InChI |
InChI=1S/C14H9BrClNOS/c1-18-12-4-3-10(15)7-14(12)19-13-5-2-9(8-17)6-11(13)16/h2-7H,1H3 |
InChI Key |
OZHQQIQUYIVDMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.